5-(2-Amino-5-bromo-3-fluorophenyl)pyrrolidin-2-one
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Overview
Description
5-(2-Amino-5-bromo-3-fluorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H10BrFN2O It is a derivative of pyrrolidin-2-one, featuring a substituted phenyl ring with amino, bromo, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-5-bromo-3-fluorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of a suitable phenyl precursor, followed by the introduction of the amino group. The final step involves the formation of the pyrrolidin-2-one ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2-Amino-5-bromo-3-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the fluoro group can result in various substituted phenyl derivatives .
Scientific Research Applications
5-(2-Amino-5-bromo-3-fluorophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Amino-5-bromo-3-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro groups can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Amino-5-chloro-3-fluorophenyl)pyrrolidin-2-one
- 5-(2-Amino-5-bromo-3-chlorophenyl)pyrrolidin-2-one
- 5-(2-Amino-5-iodo-3-fluorophenyl)pyrrolidin-2-one
Uniqueness
5-(2-Amino-5-bromo-3-fluorophenyl)pyrrolidin-2-one is unique due to the specific combination of amino, bromo, and fluoro substituents on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H10BrFN2O |
---|---|
Molecular Weight |
273.10 g/mol |
IUPAC Name |
5-(2-amino-5-bromo-3-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10BrFN2O/c11-5-3-6(10(13)7(12)4-5)8-1-2-9(15)14-8/h3-4,8H,1-2,13H2,(H,14,15) |
InChI Key |
AZPYUNJVSIZPQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2=C(C(=CC(=C2)Br)F)N |
Origin of Product |
United States |
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